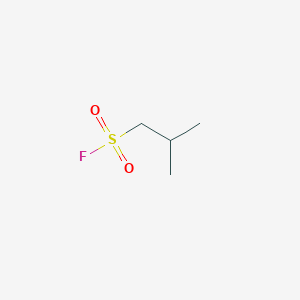
Isobutylsulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutylsulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S . It is used in various applications due to its unique properties.
Synthesis Analysis
The synthesis of sulfonyl fluorides, including Isobutylsulfonyl fluoride, has been a topic of interest in recent research. One method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another approach involves a deoxyfluorination of sulfonic acids using Xtalfluor-E®, a bench-stable solid .Chemical Reactions Analysis
Sulfonyl fluorides, including Isobutylsulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Applications De Recherche Scientifique
- Application : IBSF serves as a valuable precursor for the direct fluorosulfonylation of organic molecules. This concise and efficient approach allows the production of sulfonyl fluorides, which find applications in diverse areas .
- Application : IBSF-derived compounds can be used to modify proteins, enabling precise control of neuronal activity in optogenetic experiments. Researchers can attach IBSF-based moieties to proteins of interest, allowing them to be activated or inhibited by light .
- Application : IBSF-based fluorophores exhibit unique optical properties, making them suitable for bioimaging. Researchers can label specific targets (e.g., proteins, nucleic acids) with IBSF-derived probes to visualize cellular events .
- Application : Yb-based fluoride upconversion nanoparticles, prepared from IBSF, have been explored for lasing applications. These nanoparticles efficiently convert near-infrared excitation into visible emission, making them promising candidates for laser systems .
- Application : Incorporating fluoride into restorative materials (e.g., glass-ionomer cements) enhances remineralization and inhibits bacteria. IBSF-derived fluoride compounds contribute to improved oral health .
- Application : IBSF can be used to modify surfaces, enhancing adhesion, wettability, or chemical reactivity. Researchers explore IBSF-based coatings for applications in catalysis, sensors, and protective layers .
Fluorosulfonylation Reactions
Optogenetics
Biodetection and Imaging
Upconversion Lasing
Dentistry and Caries Prevention
Materials Science and Surface Modification
Orientations Futures
Mécanisme D'action
Target of Action
Isobutylsulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Mode of Action
Sulfonyl fluorides are known to act as electrophilic warheads, reacting with nucleophilic sites in biological targets . This interaction can lead to changes in the target’s function, potentially influencing biological processes.
Biochemical Pathways
Fluoride is known to inhibit glycolysis at the cellular level . Additionally, research has shown that fluoride can affect various signaling pathways, including Wnt/β-catenin, Notch, PI3K/Akt/mTOR, Hedgehog, parathyroid hormone, and insulin signaling pathways .
Pharmacokinetics
It is known that the presence of a fluorine atom can augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs . This is due to fluorine’s high electronegativity and small atomic size.
Result of Action
Sulfonyl fluorides are known to be resistant to hydrolysis and oxidation, which may contribute to their stability and longevity in biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isobutylsulfonyl fluoride. For instance, the presence of fluoride in the environment can lead to fluorosis, a disease caused by excessive fluoride intake . Additionally, the presence of fluorinated compounds in various products can contribute to the presence of organofluorine compounds in the environment .
Propriétés
IUPAC Name |
2-methylpropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGRTWKPZRVHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropane-1-sulfonyl fluoride | |
CAS RN |
659-90-5 |
Source


|
| Record name | 659-90-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)


![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)
![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)
